(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide (3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17909902
InChI: InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
SMILES:
Molecular Formula: C7H15NO4S
Molecular Weight: 209.27 g/mol

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17909902

Molecular Formula: C7H15NO4S

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-3-Hydroxy-4-((2-methoxyethyl)amino)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C7H15NO4S
Molecular Weight 209.27 g/mol
IUPAC Name (3S,4S)-4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol
Standard InChI InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key MCKNDMCUGIAFNF-RNFRBKRXSA-N
Isomeric SMILES COCCN[C@@H]1CS(=O)(=O)C[C@H]1O
Canonical SMILES COCCNC1CS(=O)(=O)CC1O

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a tetrahydrothiophene ring—a saturated five-membered ring containing one sulfur atom—modified at the 1,1-positions with sulfone groups (SO₂) . The sulfone moiety introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity. At the 3- and 4-positions, stereospecific hydroxyl (-OH) and 2-methoxyethylamino (-NH-CH₂CH₂-OCH₃) groups are present, respectively, with both chiral centers configured in the S orientation .

Table 1: Key Structural Attributes

PropertyDescription
IUPAC Name(3S,4S)-3-Hydroxy-4-[(2-methoxyethyl)amino]tetrahydrothiophene 1,1-dioxide
Molecular FormulaC₇H₁₅NO₄S
Molecular Weight209.27 g/mol
Stereochemistry(3S,4S) configuration
Functional GroupsSulfone (SO₂), hydroxyl (-OH), secondary amine (-NH-), methoxy (-OCH₃)

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous compounds suggest a multi-step strategy:

  • Ring Formation: Tetrahydrothiophene derivatives are often synthesized via cyclization of thiol-containing precursors or reduction of thiophene .

  • Sulfonation: Oxidation of the sulfur atom to a sulfone is typically achieved using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .

  • Functionalization: The 2-methoxyethylamino group is introduced via nucleophilic substitution or reductive amination. For example, reacting a tetrahydrothiophene epoxide with 2-methoxyethylamine could yield the desired stereochemistry .

Stereochemical Control

The (3S,4S) configuration is critical for biological activity in related compounds. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary-mediated reactions, are likely employed to achieve enantiopurity .

Physicochemical Properties

Predicted Properties

Based on structural analogs :

  • Boiling Point: Estimated at 410–425°C (predicted using group contribution methods).

  • Density: ~1.35–1.40 g/cm³ (similar to sulfolane derivatives).

  • Solubility: High polarity due to sulfone and hydroxyl groups suggests solubility in polar solvents (e.g., water, DMSO).

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1150–1300 cm⁻¹ (S=O stretching), 3300–3500 cm⁻¹ (-OH and -NH stretching) .

  • NMR:

    • ¹H NMR: δ 3.3–3.6 ppm (methoxy protons), δ 4.1–4.3 ppm (hydroxyl proton), δ 2.8–3.1 ppm (amine protons) .

    • ¹³C NMR: δ 45–50 ppm (sulfone-attached carbons), δ 70–75 ppm (methoxy carbon) .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Key Analogs

CompoundMolecular FormulaKey DifferencesApplications
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride C₆H₁₄ClNO₄SHydroxyethylamino group; hydrochloride saltPharmaceutical intermediate
3-Hydroxy-4-methylaminotetrahydrothiophene 1,1-dioxide C₅H₁₁NO₃SMethylamino group; lower molecular weightResearch chemical

Future Research Directions

  • Pharmacological Screening: Evaluate bioactivity in kinase or protease inhibition assays.

  • Synthetic Optimization: Develop enantioselective routes to improve yield and purity.

  • Computational Modeling: Predict binding affinities using molecular docking simulations.

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